molecular formula C₃₈H₅₂N₆O₈ B1163790 p-Hydroxyatazanavir

p-Hydroxyatazanavir

Cat. No.: B1163790
M. Wt: 720.85
Attention: For research use only. Not for human or veterinary use.
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Description

p-Hydroxyatazanavir is a hydroxylated metabolite of the HIV protease inhibitor atazanavir. While atazanavir itself is a well-established antiretroviral agent used to treat HIV-1 infections, its metabolites, including this compound, are critical for understanding its pharmacokinetic and metabolic profiles. The compound is identified as an internal standard for analytical quantification of atazanavir metabolites in pharmaceutical and biological matrices . Structurally, this compound features a hydroxyl group (-OH) substitution at the para position of the parent molecule, which may influence its solubility, stability, and pharmacological activity.

Properties

Molecular Formula

C₃₈H₅₂N₆O₈

Molecular Weight

720.85

Synonyms

3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(p-hydroxyphenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-dimethyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between p-Hydroxyatazanavir and related compounds based on the evidence:

Compound CAS No. Molecular Formula Primary Use/Function Key Structural Features
This compound Not provided Not explicitly stated Metabolite/internal standard for atazanavir Hydroxyl group at para position of parent atazanavir structure
Atazanavir (Parent) 198904-31-3 C₃₈H₅₂N₆O₇ (sulfate) HIV protease inhibitor Benzyl group, pyridinylphenyl moiety, and carbamate functionalities
16α-Hydroxy Androsterone 14167-49-8 C₁₉H₃₀O₃ Steroid metabolite (androgen pathway) Hydroxyl group at C16 position of androstane skeleton
6β-Hydroxy Androstenedione-d6 67034-98-4 C₁₉H₂₄D₆O₃ Isotope-labeled steroid metabolite Deuterium substitution at C6β position, hydroxyl and ketone groups

Key Observations :

  • This compound shares a hydroxylated modification with 16α-Hydroxy Androsterone and 6β-Hydroxy Androstenedione-d6, but these are steroid metabolites unrelated to antiretroviral activity.
  • Unlike atazanavir, this compound lacks direct therapeutic indications but is critical for bioanalytical method validation .
Pharmacokinetic and Metabolic Comparisons
  • Atazanavir vs. This compound :
    Atazanavir undergoes hepatic metabolism via CYP3A4, producing hydroxylated metabolites like this compound . While atazanavir inhibits CYP3A4, its metabolites may exhibit altered enzyme interactions. Pharmacokinetic studies of atazanavir highlight its long half-life (~7 hours) and high protein binding (86%) , but data on this compound’s half-life or bioavailability are absent in the evidence.

  • Co-administered Agents :
    Atazanavir is often paired with CYP3A4 inhibitors like ritonavir or cobicistat to boost its plasma concentration . Unlike this compound, these agents are pharmacoenhancers with distinct mechanisms (e.g., cobicistat inhibits CYP3A4 without antiretroviral activity) .

Analytical Method Comparisons

Analytical methods for atazanavir and its metabolites (including this compound) emphasize reverse-phase HPLC (RP-HPLC) with UV detection:

Parameter Atazanavir (Bulk/Capsules) This compound (Metabolite)
Column YMC ODS 150x4.6 mm, 5µ Not specified (likely similar columns)
Mobile Phase Ammonium buffer (pH 2.5):acetonitrile (55:45) Not specified (method optimized for internal standards)
Detection Wavelength 288 nm Assumed comparable (UV-active hydroxyl group)
Validation Linearity (5–30 µg/mL), R² >0.99 Validated as an internal standard for quantification

Limitations :

  • No direct validation data for this compound’s analytical methods are provided. Its quantification likely relies on methods developed for atazanavir .

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